4-(Acetamidophenylsulfonyl)acetonitrile
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Overview
Description
4-(Acetamidophenylsulfonyl)acetonitrile is an organic compound with the molecular formula C10H10N2O3S. It is known for its unique structure, which includes an acetamido group, a phenylsulfonyl group, and an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetamidophenylsulfonyl)acetonitrile typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Acetamidophenylsulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetamidophenylsulfonyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetamidophenylsulfonyl)acetonitrile involves its interaction with various molecular targets. The acetamido and sulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The acetonitrile group can also participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetamidophenylsulfonyl)acetamide
- 4-(Acetamidophenylsulfonyl)acetone
- Ethyl 2-(4-acetamidophenylsulfonyl)acetate
Uniqueness
4-(Acetamidophenylsulfonyl)acetonitrile is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. Its structure allows for multiple modifications, making it valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
N-[4-(cyanomethylsulfonyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-8(13)12-9-2-4-10(5-3-9)16(14,15)7-6-11/h2-5H,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYNUIDPAVCRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316350 |
Source
|
Record name | N-[4-(Cyanomethanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-78-9 |
Source
|
Record name | NSC302557 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(Cyanomethanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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